molecular formula C6H4ClIO2S B1203014 4-Iodobenzenesulfonyl chloride CAS No. 98-61-3

4-Iodobenzenesulfonyl chloride

Cat. No.: B1203014
CAS No.: 98-61-3
M. Wt: 302.52 g/mol
InChI Key: POXFXTSTVWDWIR-UHFFFAOYSA-N
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Description

4-Iodobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClIO2S. It is a derivative of benzenesulfonyl chloride, where an iodine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used as an intermediate in various organic syntheses and pharmaceutical applications .

Mechanism of Action

Target of Action

4-Iodobenzenesulfonyl chloride, also known as Pipsyl chloride , is primarily used as an intermediate in organic syntheses . It is a derivative of aromatic hydrocarbons and is often used as a pharmaceutical intermediate .

Mode of Action

It is known to react with peptides under various conditions . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its use in organic syntheses and as a pharmaceutical intermediate , it can be inferred that it may be involved in various biochemical reactions, potentially affecting multiple pathways depending on the specific context of its use.

Pharmacokinetics

Its solubility in ethanol suggests that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the targets it interacts with and the nature of these interactions. As a reagent in organic syntheses and a pharmaceutical intermediate , its effects would likely be highly variable and dependent on the specific reactions it is involved in.

Action Environment

This compound is sensitive to moisture and light , suggesting that environmental factors such as humidity and exposure to light could influence its action, efficacy, and stability. It is typically stored under inert gas at 2–8 °C , indicating that temperature control is also important for maintaining its stability and effectiveness.

Biochemical Analysis

Biochemical Properties

4-Iodobenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to react with various biomolecules. It interacts with peptides, proteins, and enzymes, often forming covalent bonds with amino acid residues. This reactivity is primarily due to the sulfonyl chloride group, which can form stable sulfonamide linkages with nucleophilic groups on biomolecules . For example, this compound can react with lysine residues in proteins, leading to the formation of sulfonamide bonds that can alter the protein’s structure and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic groups such as amines and thiols, forming stable covalent bonds . This can lead to enzyme inhibition or activation, depending on the specific target. For example, the modification of lysine residues in enzymes can result in the inhibition of enzyme activity, while modification of cysteine residues can lead to changes in protein conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and light, which can lead to its degradation and reduced reactivity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can selectively modify specific biomolecules without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating key enzymes involved in metabolic processes . For example, the modification of enzymes involved in glycolysis or the citric acid cycle can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific cellular compartments. For instance, binding to transport proteins can facilitate its entry into cells, while interactions with intracellular proteins can affect its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, localization to the nucleus can lead to modifications of nuclear proteins and changes in gene expression, while localization to the mitochondria can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzenesulfonyl chloride can be synthesized through the reaction of iodobenzene with chlorosulfonic acid in the presence of a solvent like chloroform. The reaction is typically carried out under reflux conditions, and the product is isolated by neutralizing the reaction mixture and evaporating the solvent .

Industrial Production Methods: In an industrial setting, the preparation involves the use of large-scale reactors with precise control over temperature and reaction time. The process begins with the addition of iodobenzene to chlorosulfonic acid in a solvent, followed by heating to reflux. The reaction mixture is then cooled, and the product is extracted and purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Chloroform, dioxane, and ethanol.

Major Products:

Comparison with Similar Compounds

    4-Bromobenzenesulfonyl Chloride: Similar in structure but with a bromine atom instead of iodine.

    4-Chlorobenzenesulfonyl Chloride: Contains a chlorine atom at the para position.

    4-Fluorobenzenesulfonyl Chloride: Contains a fluorine atom at the para position.

Uniqueness: 4-Iodobenzenesulfonyl chloride is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This affects the compound’s reactivity and the types of reactions it can undergo. The iodine atom also facilitates certain coupling reactions that are less efficient with other halogenated benzenesulfonyl chlorides .

Properties

IUPAC Name

4-iodobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXFXTSTVWDWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059175
Record name Benzenesulfonyl chloride, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-61-3
Record name 4-Iodobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipsyl choride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipsyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77079
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Record name Benzenesulfonyl chloride, 4-iodo-
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Record name Benzenesulfonyl chloride, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-iodobenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.443
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Record name PIPSYL CHORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction that 4-iodobenzenesulfonyl chloride is known to undergo in the context of these studies?

A1: this compound serves as a reagent in palladium-catalyzed desulfitative arylation reactions. [] This reaction allows for the direct introduction of an aryl group (derived from the this compound) onto a heteroaromatic ring. The reaction proceeds with retention of the iodine atom, which offers opportunities for further synthetic transformations. []

Q2: Can you provide an example of how this compound has been used to synthesize bioactive molecules?

A2: Researchers have utilized this compound to synthesize a series of mono- and di-sulfonamide derivatives. [] These compounds were designed to explore their potential as antioxidant agents and acetylcholinesterase inhibitors, which are relevant to conditions like Alzheimer's disease. Specifically, this compound was reacted with various aniline derivatives to generate the desired sulfonamide structures. []

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